molecular formula C22H24N4O2 B10991372 2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-6-phenylpyridazin-3(2H)-one

2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-6-phenylpyridazin-3(2H)-one

Cat. No.: B10991372
M. Wt: 376.5 g/mol
InChI Key: IMBQZYOVBVNUGG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-6-phenylpyridazin-3(2H)-one involves several steps. One common synthetic route includes the reaction of 2-methoxyphenylpiperazine with a suitable pyridazinone derivative under controlled conditions . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Biological Activity

The compound 2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-6-phenylpyridazin-3(2H)-one is a member of the pyridazine family and has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H24N4OC_{22}H_{24}N_{4}O with a molecular weight of approximately 364.45 g/mol. The compound features a piperazine moiety, which is significant for its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter receptors and enzymes. Key mechanisms include:

  • Serotonin Receptor Modulation : The piperazine structure allows for selective binding to serotonin receptors, particularly the 5-HT_1A subtype, which is implicated in mood regulation and anxiety disorders .
  • Dopaminergic Activity : The compound may also influence dopaminergic pathways, making it a candidate for neuropsychiatric conditions such as schizophrenia and depression.
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in neurotransmitter degradation, thus potentially enhancing synaptic availability of key neurotransmitters like serotonin and dopamine.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antidepressant Activity : In animal models, the compound demonstrated significant antidepressant-like effects, evidenced by reduced immobility in the forced swim test (FST) and tail suspension test (TST) .
  • Neuroprotective Effects : Studies have shown that it can protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential applications in neurodegenerative diseases .
  • Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects, particularly in models of acute inflammation where it reduced edema significantly .

Case Studies

A notable study assessed the efficacy of this compound in a mouse model of depression. Mice treated with varying doses showed a dose-dependent reduction in depressive behaviors compared to controls. The results are summarized in Table 1.

Dose (mg/kg)Immobility Time (seconds)Statistical Significance
Control180-
5150p < 0.05
10120p < 0.01
2090p < 0.001

Table 1: Effects of different doses of the compound on immobility time in mice.

Properties

Molecular Formula

C22H24N4O2

Molecular Weight

376.5 g/mol

IUPAC Name

2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-6-phenylpyridazin-3-one

InChI

InChI=1S/C22H24N4O2/c1-28-21-10-6-5-9-20(21)25-15-13-24(14-16-25)17-26-22(27)12-11-19(23-26)18-7-3-2-4-8-18/h2-12H,13-17H2,1H3

InChI Key

IMBQZYOVBVNUGG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CN3C(=O)C=CC(=N3)C4=CC=CC=C4

Origin of Product

United States

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